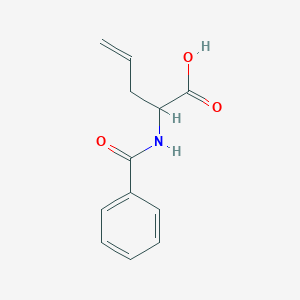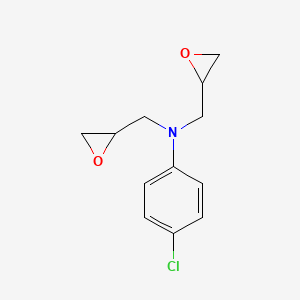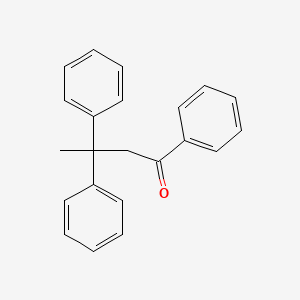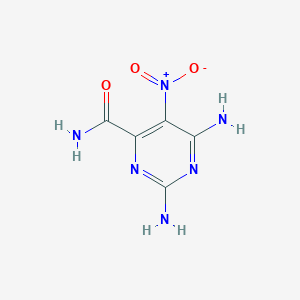
N,N',2-Trimethyl-1,3-propanediamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N’,2-Trimethyl-1,3-propanediamine: is an organic compound with the molecular formula C₆H₁₆N₂. It is a diamine, meaning it contains two amine groups, and is characterized by the presence of three methyl groups attached to the nitrogen atoms. This compound is used in various chemical processes and has applications in different fields, including chemistry and industry.
準備方法
Synthetic Routes and Reaction Conditions: N,N’,2-Trimethyl-1,3-propanediamine can be synthesized through several methods. One common method involves the reaction of 1,3-dibromopropane with dimethylamine. The reaction typically occurs in the presence of a base, such as sodium hydroxide, to facilitate the substitution of bromine atoms with dimethylamine groups. The reaction conditions often include a solvent like ethanol and a temperature range of 50-70°C.
Industrial Production Methods: In industrial settings, N,N’,2-Trimethyl-1,3-propanediamine is produced using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic reaction as in the laboratory synthesis but is scaled up and optimized for large-scale production. The use of catalysts and controlled reaction environments helps in achieving high purity and efficiency.
化学反応の分析
Types of Reactions: N,N’,2-Trimethyl-1,3-propanediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenated compounds like alkyl halides are typical reagents for substitution reactions.
Major Products Formed:
Oxidation: Amine oxides.
Reduction: Secondary amines.
Substitution: Various substituted amines depending on the reagents used.
科学的研究の応用
N,N’,2-Trimethyl-1,3-propanediamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is utilized in the preparation of biologically active molecules and as a reagent in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals.
Industry: The compound is employed in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of N,N’,2-Trimethyl-1,3-propanediamine involves its ability to act as a nucleophile due to the presence of amine groups. These amine groups can donate electrons to electrophilic centers in various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.
類似化合物との比較
- N,N,N’-Trimethyl-1,3-propanediamine
- N,N,N’-Trimethyl-1,3-diaminopropane
- N,N,N’-Trimethyltrimethylenediamine
Comparison: N,N’,2-Trimethyl-1,3-propanediamine is unique due to the specific positioning of its methyl groups and the presence of two amine groups. This structural arrangement gives it distinct reactivity and properties compared to its similar compounds. For example, N,N,N’-Trimethyl-1,3-propanediamine has different steric and electronic effects, influencing its behavior in chemical reactions.
特性
分子式 |
C6H16N2 |
|---|---|
分子量 |
116.20 g/mol |
IUPAC名 |
N,N',2-trimethylpropane-1,3-diamine |
InChI |
InChI=1S/C6H16N2/c1-6(4-7-2)5-8-3/h6-8H,4-5H2,1-3H3 |
InChIキー |
GDJIVWPKHAWKIO-UHFFFAOYSA-N |
正規SMILES |
CC(CNC)CNC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[[5-(2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl]-(2-hydroxyethyl)amino]ethanol](/img/structure/B14006976.png)
![1-Hydroxy-2,2,6,6-tetramethyl-4-[(2-methylimidazol-1-yl)-phenoxyphosphoryl]oxypiperidine](/img/structure/B14006981.png)






![Methyl 3-[(4-chlorophenyl)carbamoylsulfanyl]propanoate](/img/structure/B14007003.png)

![N-[4-hydroxy-3-[(4-phenylpiperazin-1-yl)methyl]phenyl]acetamide](/img/structure/B14007006.png)
![3-[5-Chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]-1-(4-chlorophenyl)prop-2-en-1-one](/img/structure/B14007013.png)

![2-{4-Hydroxy-3-[(piperidin-1-yl)methyl]phenyl}-2-azaspiro[4.4]nonane-1,3-dione](/img/structure/B14007020.png)
